molecular formula C24H16N4O2 B5969110 2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine

2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine

Cat. No.: B5969110
M. Wt: 392.4 g/mol
InChI Key: NHMWXEGDZHJIHK-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine, also known as NPT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. NPT belongs to the class of triazepine compounds, which are known to possess diverse pharmacological properties.

Scientific Research Applications

Photophysical Characterization for Organic Light Emitting Diodes

2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine derivatives have been studied for their potential in photophysical applications. Specifically, research on organotin compounds derived from Schiff bases, related to this chemical structure, has shown promise for use in organic light emitting diodes (OLEDs). These compounds exhibit quantum yields around 4% with lifetimes in the 10^-10 to 10^-11 second range, indicating their potential for application in OLED technology (García-López et al., 2014).

Synthesis and Chemical Properties

The chemical synthesis and properties of 3H-naphtho[2,1-e][1,2,4]triazepines, closely related to the chemical , have been explored. These studies provide insights into their physical and chemical behaviors, which are crucial for understanding their potential applications in various scientific fields (Nikulin, Artamonova, & Koldobskii, 2005).

Fluorescence Spectra Studies

Research on compounds similar to this compound has been conducted to investigate their fluorescence spectra. These studies are essential in evaluating their potential for use in fluorescent materials and related applications (Yagi & Okazaki, 1969).

Mass Spectral Studies

Mass spectral analysis of derivatives related to this compound offers insights into their molecular structure and potential applications in the field of chemistry and material science (Alaka, Patnaik, & Rout, 1983).

Potential in Drug Discovery

While excluding direct drug use and dosage information, it is noteworthy that structures related to this compound have been studied for their potential as ligands for receptors such as the 5-HT1A serotonin receptor. This indicates a potential avenue for drug discovery and development (Salerno et al., 2004).

Properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O2/c29-28(30)20-12-10-17(11-13-20)24-25-22-15-19-9-5-4-8-18(19)14-21(22)23(26-27-24)16-6-2-1-3-7-16/h1-15H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWXEGDZHJIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC3=CC4=CC=CC=C4C=C32)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine
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2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine
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2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine
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2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine
Reactant of Route 5
Reactant of Route 5
2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine
Reactant of Route 6
2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine

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